![molecular formula C19H12ClN5O3 B3909015 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone](/img/structure/B3909015.png)
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
Overview
Description
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as Nitrofuraldehyde thiosemicarbazone, is a synthetic compound that has shown significant potential for its antibacterial, antifungal, and antitumor properties. Nitrofuraldehyde thiosemicarbazone is a derivative of the thiosemicarbazone family of compounds, which are known to have diverse biological activities.
Mechanism of Action
The exact mechanism of action of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone is not fully understood. However, it is believed that 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone exerts its antibacterial and antifungal activities by inhibiting the synthesis of nucleic acids and proteins, which are essential for the growth and survival of bacteria and fungi. 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone's antitumor activity is thought to be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt tumor angiogenesis.
Biochemical and physiological effects:
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has been shown to have low toxicity and good selectivity towards cancer cells. It has also been found to exhibit antioxidant and anti-inflammatory properties. In addition, 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has been reported to have a synergistic effect when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone is its broad-spectrum antibacterial and antifungal activities, which make it a promising candidate for the development of new antimicrobial agents. 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone also has potential as a chemotherapeutic agent due to its antitumor properties. However, one of the limitations of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone is its poor solubility in water, which can affect its bioavailability and limit its clinical application.
Future Directions
There are several potential future directions for 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone research. One possibility is the development of new formulations or delivery systems to improve its solubility and bioavailability. Another direction is the investigation of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone's potential as an adjuvant therapy in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone and its potential applications in other disease areas.
Scientific Research Applications
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has been extensively investigated for its antibacterial, antifungal, and antitumor activities. Studies have shown that 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has also been shown to be effective against various fungal species, including Candida albicans and Aspergillus niger. In addition, 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has demonstrated promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
6-chloro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZILGNGQLHDTH-NHDPSOOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C\C4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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